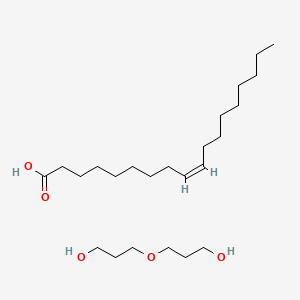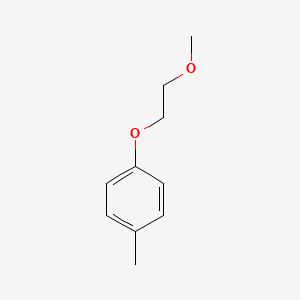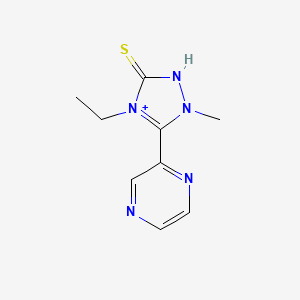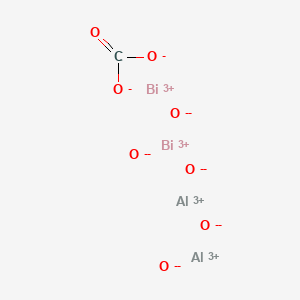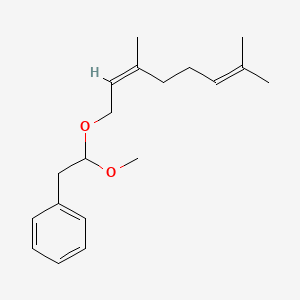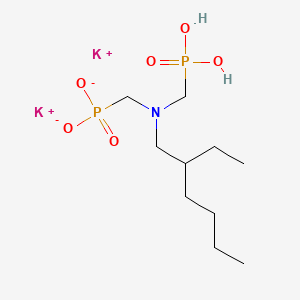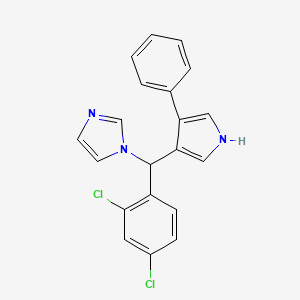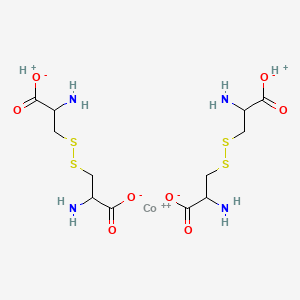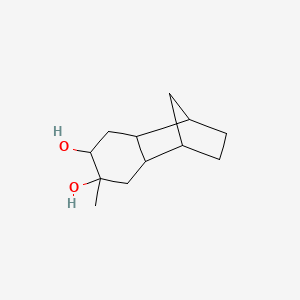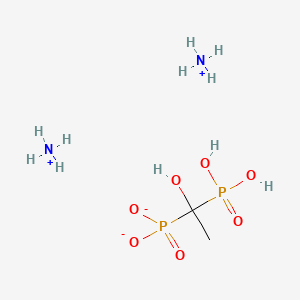
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate is a heterocyclic organic compound with the molecular formula C2H14N2O7P2 and a molecular weight of 240.089282 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 1-hydroxyethylidene-1,1-diphosphonic acid with ammonium hydroxide in large-scale reactors. The reaction is carefully monitored to maintain optimal conditions, such as temperature, pressure, and pH, to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield other phosphonic acid derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different scientific fields .
Aplicaciones Científicas De Investigación
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to synthesize other phosphonate compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in inhibiting certain enzymes.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of bone-related disorders.
Mecanismo De Acción
The mechanism of action of diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it can inhibit enzymes involved in bone resorption, making it a potential therapeutic agent for bone-related disorders .
Comparación Con Compuestos Similares
Diammonium dihydrogen (1-hydroxyethylidene)bisphosphonate can be compared with other similar compounds, such as:
Etidronic acid: Similar in structure and used in similar applications, but with different potency and efficacy.
Neridronic acid: Another bisphosphonate with applications in bone-related disorders.
Pamidronate: Used in the treatment of bone diseases, with a different mechanism of action and efficacy.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects .
Propiedades
Número CAS |
66052-90-2 |
|---|---|
Fórmula molecular |
C2H14N2O7P2 |
Peso molecular |
240.09 g/mol |
Nombre IUPAC |
diazanium;(1-hydroxy-1-phosphonatoethyl)phosphonic acid |
InChI |
InChI=1S/C2H8O7P2.2H3N/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);2*1H3 |
Clave InChI |
ARKNDEZWQXSEIA-UHFFFAOYSA-N |
SMILES canónico |
CC(O)(P(=O)(O)O)P(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


